molecular formula C11H17BrNO4P B13944319 Diethyl ((5-bromo-2-methoxypyridin-3-yl)methyl)phosphonate

Diethyl ((5-bromo-2-methoxypyridin-3-yl)methyl)phosphonate

Cat. No.: B13944319
M. Wt: 338.13 g/mol
InChI Key: DCVYBOUAQUZAKX-UHFFFAOYSA-N
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Description

Diethyl P-[(5-bromo-2-methoxy-3-pyridinyl)methyl]phosphonate is an organophosphorus compound with the molecular formula C11H17BrNO4P. This compound is characterized by the presence of a phosphonate group attached to a pyridine ring, which is further substituted with a bromine atom and a methoxy group. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl P-[(5-bromo-2-methoxy-3-pyridinyl)methyl]phosphonate typically involves the reaction of 5-bromo-2-methoxy-3-pyridinecarboxaldehyde with diethyl phosphite. The reaction is usually carried out under mild conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the phosphonate ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Diethyl P-[(5-bromo-2-methoxy-3-pyridinyl)methyl]phosphonate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it acts as a phosphonate ester.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride.

    Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Diethyl P-[(5-bromo-2-methoxy-3-pyridinyl)methyl]phosphonate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a precursor for pharmacologically active compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Diethyl P-[(5-bromo-2-methoxy-3-pyridinyl)methyl]phosphonate exerts its effects involves its interaction with specific molecular targets. The phosphonate group can form strong bonds with metal ions or enzymes, potentially inhibiting their activity. The bromine and methoxy substituents can also influence the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • Diethyl [(5-bromo-2-pyridinyl)methyl]phosphonate
  • Diethyl 2-bromoethylphosphonate

Uniqueness

Diethyl P-[(5-bromo-2-methoxy-3-pyridinyl)methyl]phosphonate is unique due to the presence of both a bromine atom and a methoxy group on the pyridine ring

Properties

Molecular Formula

C11H17BrNO4P

Molecular Weight

338.13 g/mol

IUPAC Name

5-bromo-3-(diethoxyphosphorylmethyl)-2-methoxypyridine

InChI

InChI=1S/C11H17BrNO4P/c1-4-16-18(14,17-5-2)8-9-6-10(12)7-13-11(9)15-3/h6-7H,4-5,8H2,1-3H3

InChI Key

DCVYBOUAQUZAKX-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(CC1=C(N=CC(=C1)Br)OC)OCC

Origin of Product

United States

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